2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a naphthalen-2-yl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole ring, followed by the introduction of the naphthalen-2-yl group. The final step involves the chlorination and methylation of the benzamide core. The reaction conditions often require the use of catalysts, such as copper (I) for cycloaddition reactions, and specific solvents to ensure high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s benzoxazole moiety can intercalate with DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide: shares structural similarities with other benzamide derivatives and naphthalen-2-yl compounds.
Naphthoquinones: These compounds also contain a naphthalene core and exhibit similar redox properties.
Benzoxazole derivatives: Compounds with a benzoxazole ring are known for their fluorescence and biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-methyl-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-6-10-20(21(26)12-15)24(29)27-19-9-11-23-22(14-19)28-25(30-23)18-8-7-16-4-2-3-5-17(16)13-18/h2-14H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDBKXDOQBUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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